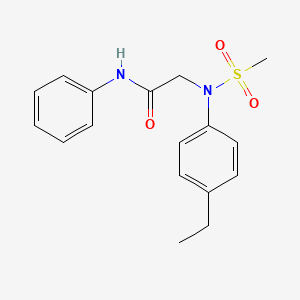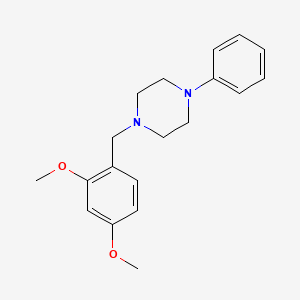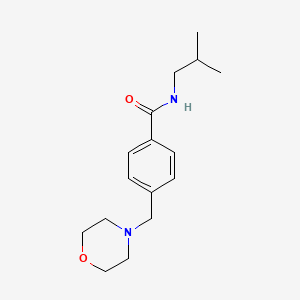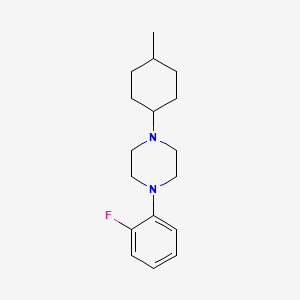
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine, also known as PD0325901, is a small molecule inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) that has been widely used in scientific research. MEK is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival. PD0325901 has been shown to have potential therapeutic applications in cancer and other diseases.
Wirkmechanismus
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine inhibits the activity of MEK, which is a key component of the MAPK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting MEK, 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine blocks the downstream activation of MAPK and its associated signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting cell growth and proliferation, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its specificity for MEK, which allows for the selective inhibition of the MAPK signaling pathway. This makes it a useful tool for studying the role of this pathway in various biological processes, including cancer. However, one limitation of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine is its potential toxicity, which can vary depending on the cell type and concentration used.
Zukünftige Richtungen
There are many potential future directions for research involving 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine. One area of interest is the development of combination therapies that incorporate 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine with other cancer treatments, such as immunotherapy. Another area of interest is the development of new MEK inhibitors with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine in various diseases.
Synthesemethoden
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine can be synthesized using a variety of methods, including the reaction of 6-methyl-4-pyrimidinamine with 4-morpholinylphenylamine in the presence of a catalyst such as palladium on carbon. The resulting product can be purified using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has been extensively studied in scientific research, particularly in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, colon, and pancreatic cancer cells. 6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
6-methyl-2-morpholin-4-yl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-11-14(17-13-5-3-2-4-6-13)18-15(16-12)19-7-9-20-10-8-19/h2-6,11H,7-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKOXWFGPNNWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-(4-morpholinyl)-N-phenyl-4-pyrimidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B5879162.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)



![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanesulfonamide](/img/structure/B5879201.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)



![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)